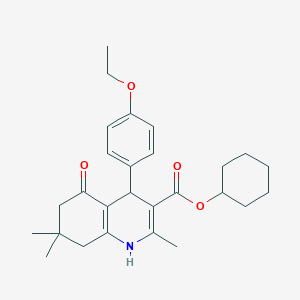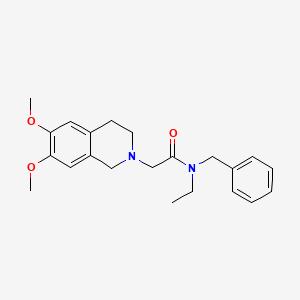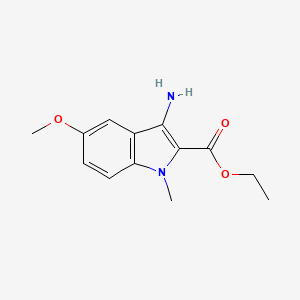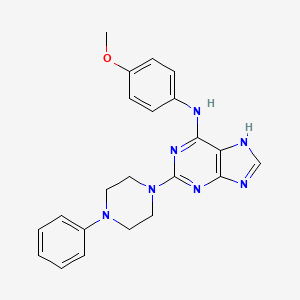![molecular formula C18H16N6O3S2 B12494783 N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanamide](/img/structure/B12494783.png)
N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-スルファモイルフェニル)-2-(5H-[1,2,4]トリアジノ[5,6-b]インドール-3-イルスルファニル)プロパンアミドは、そのユニークな構造特性と潜在的な用途により、さまざまな科学分野で関心を集めている複雑な有機化合物です。この化合物は、スルファモイルフェニル基、トリアジノインドール部分、およびプロパンアミド骨格を特徴とし、研究や産業目的のための汎用性の高い分子となっています。
準備方法
合成経路と反応条件
N-(4-スルファモイルフェニル)-2-(5H-[1,2,4]トリアジノ[5,6-b]インドール-3-イルスルファニル)プロパンアミドの合成は、通常、複数段階の有機反応を伴います。このプロセスは、トリアジノインドールコアの調製から始まり、続いてスルファモイルフェニル基とプロパンアミド部分を導入します。これらの反応で使用される一般的な試薬には、さまざまなアミン、スルホニルクロリド、およびインドール誘導体が含まれます。反応条件には、多くの場合、触媒の使用、制御された温度、および特定の溶媒が含まれ、高収率と純度を確保します。
工業生産方法
この化合物の工業生産には、効率を最大化しコストを最小限に抑えるために最適化された反応条件を使用した大規模合成が含まれる場合があります。連続フローリアクターや自動合成プラットフォームなどの技術を使用して、生産プロセスを合理化することができます。さらに、結晶化、クロマトグラフィー、再結晶化などの精製方法は、化合物を純粋な形で得るために不可欠です。
化学反応の分析
反応の種類
N-(4-スルファモイルフェニル)-2-(5H-[1,2,4]トリアジノ[5,6-b]インドール-3-イルスルファニル)プロパンアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、分子に酸素含有官能基を導入することができます。
還元: この反応は、酸素含有官能基を除去するか、二重結合を還元することができます。
置換: この反応は、多くの場合、求核剤または求電子剤を使用して、ある官能基を別の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲン化物などの求核剤が含まれます。反応条件は、目的の変換に応じて異なりますが、多くの場合、反応を促進するために制御された温度、特定の溶媒、および触媒を伴います。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンをもたらす可能性があり、一方、還元はアミンまたはアルコールをもたらす可能性があります。置換反応は、さまざまな官能基を持つさまざまな誘導体をもたらす可能性があります。
科学研究への応用
N-(4-スルファモイルフェニル)-2-(5H-[1,2,4]トリアジノ[5,6-b]インドール-3-イルスルファニル)プロパンアミドは、以下を含むいくつかの科学研究への応用があります。
化学: より複雑な分子の合成や反応機構の研究のためのビルディングブロックとして使用されます。
生物学: さまざまな生体経路における生化学プローブまたは阻害剤としての可能性について調査されています。
医学: 抗炎症または抗癌活性などの潜在的な治療特性について調査されています。
工業: 新しい材料、触媒、化学プロセスの開発に利用されています。
科学的研究の応用
N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用機序
N-(4-スルファモイルフェニル)-2-(5H-[1,2,4]トリアジノ[5,6-b]インドール-3-イルスルファニル)プロパンアミドの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素または受容体に結合して、その活性を阻害したり、機能を調節したりすることがあります。この相互作用は、癌細胞の増殖阻害やアポトーシスの誘導など、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- N-(4-スルファモイルフェニル)-2-(5H-[1,2,4]トリアジノ[5,6-b]インドール-3-イルスルファニル)アセトアミド
- N-(4-スルファモイルフェニル)-2-(5H-[1,2,4]トリアジノ[5,6-b]インドール-3-イルスルファニル)ブタンアミド
独自性
N-(4-スルファモイルフェニル)-2-(5H-[1,2,4]トリアジノ[5,6-b]インドール-3-イルスルファニル)プロパンアミドは、スルファモイルフェニル基とトリアジノインドール部分の組み合わせなどの特定の構造特徴により際立っています。このユニークな構造は、研究や産業用途にとって貴重な化合物となる、独特の化学的および生物学的特性を与えています。
類似化合物との比較
Similar Compounds
- N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
- N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide
Uniqueness
N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanamide stands out due to its specific structural features, such as the combination of a sulfamoylphenyl group and a triazinoindole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C18H16N6O3S2 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanamide |
InChI |
InChI=1S/C18H16N6O3S2/c1-10(17(25)20-11-6-8-12(9-7-11)29(19,26)27)28-18-22-16-15(23-24-18)13-4-2-3-5-14(13)21-16/h2-10H,1H3,(H,20,25)(H2,19,26,27)(H,21,22,24) |
InChIキー |
AAMKBLDQFJXQIZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid](/img/structure/B12494701.png)
![8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12494708.png)


![N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine](/img/structure/B12494720.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12494739.png)
![4-chloro-N-{[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12494749.png)
![4-(propan-2-yl)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12494762.png)
![N-{(E)-[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B12494763.png)
![tert-butyl (1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B12494764.png)


![N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B12494771.png)
![Methyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12494776.png)
